molecular formula C7H15NO2 B555770 DL-alpha-Methylleucine CAS No. 144-24-1

DL-alpha-Methylleucine

Cat. No.: B555770
CAS No.: 144-24-1
M. Wt: 145.2 g/mol
InChI Key: ARSWQPLPYROOBG-UHFFFAOYSA-N
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Description

DL-alpha-Methylleucine is an organic compound belonging to the class of alpha-amino acids. It is a derivative of leucine, characterized by the presence of a methyl group on the alpha carbon. The compound has the chemical formula C7H15NO2 and is known for its role in various biochemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-alpha-Methylleucine can be achieved through several methods. One notable method involves the Pd0-mediated 11C-methylation and microfluidic hydrogenation. This method is efficient and yields high-purity this compound . The process involves the use of palladium catalysts and microfluidic systems to facilitate the methylation and hydrogenation reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: DL-alpha-Methylleucine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include keto acids, alcohol derivatives, and various substituted amino acids .

Scientific Research Applications

DL-alpha-Methylleucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-alpha-Methylleucine involves its interaction with branched-chain amino acid aminotransferase. This enzyme catalyzes the transamination of this compound, leading to the formation of corresponding keto acids. The compound also plays a role in the mTORC1 signaling pathway, which is crucial for protein synthesis and cellular growth .

Comparison with Similar Compounds

Uniqueness: DL-alpha-Methylleucine is unique due to the presence of a methyl group on the alpha carbon, which imparts distinct chemical and biological properties. This structural modification enhances its stability and reactivity compared to other branched-chain amino acids .

Properties

IUPAC Name

2-amino-2,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSWQPLPYROOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932183
Record name 2-Methylleucine
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144-24-1, 5632-91-7
Record name α-Methyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144-24-1
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Record name alpha-Methylleucine
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Record name NSC16592
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Record name 2-Methylleucine
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Record name DL-α-methylleucine
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Record name .ALPHA.-METHYLLEUCINE, DL-
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